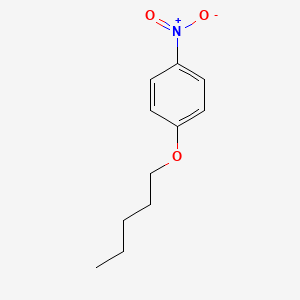![molecular formula C5H8N2O4 B1218601 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid CAS No. 2644-50-0](/img/structure/B1218601.png)
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific metabolic enzymes, thereby affecting the metabolic pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group instead of a carboxymethyl group.
3-Amino-5-methylisoxazole: Another similar compound with a methyl group and an amino group at different positions.
Uniqueness
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its combination of amino and carboxylic groups provides versatility in synthetic applications and potential therapeutic uses .
Properties
CAS No. |
2644-50-0 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4-2(1-3(8)9)11-7-5(4)10/h2,4H,1,6H2,(H,7,10)(H,8,9)/t2-,4+/m0/s1 |
InChI Key |
JFHNXMMEPVYAIC-ZAFYKAAXSA-N |
SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
Isomeric SMILES |
C([C@H]1[C@H](C(=O)NO1)N)C(=O)O |
Canonical SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
Key on ui other cas no. |
2644-50-0 |
Synonyms |
4-amino-5-carboxymethylisoxazolid-3-one threo-alpha-cycloglutamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)



![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)


